molecular formula C27H30FN3O3 B14942610 3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione

3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione

Cat. No.: B14942610
M. Wt: 463.5 g/mol
InChI Key: JGGWLTMDYSGDKK-UHFFFAOYSA-N
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Description

3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a bipiperidinyl moiety, and a pyrrolidinedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with a bipiperidine derivative under controlled conditions to form the bipiperidinyl intermediate. This intermediate is then reacted with a phenylpyrrolidinedione derivative to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed .

Scientific Research Applications

3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of high-performance materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound is known to generate reactive oxygen species, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, it can bind to DNA and inhibit DNA synthesis, further contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1’-(4-Fluorobenzoyl)-4,4’-bipiperidin-1-YL]-1-phenyl-2,5-pyrrolidinedione is unique due to its combination of a bipiperidinyl moiety and a pyrrolidinedione core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H30FN3O3

Molecular Weight

463.5 g/mol

IUPAC Name

3-[4-[1-(4-fluorobenzoyl)piperidin-4-yl]piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C27H30FN3O3/c28-22-8-6-21(7-9-22)26(33)30-16-12-20(13-17-30)19-10-14-29(15-11-19)24-18-25(32)31(27(24)34)23-4-2-1-3-5-23/h1-9,19-20,24H,10-18H2

InChI Key

JGGWLTMDYSGDKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C4CC(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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